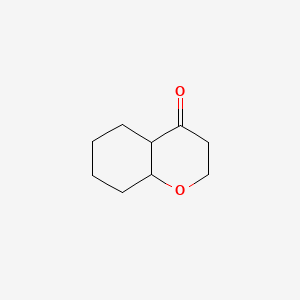

Octahydro-4H-1-benzopyran-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

85554-82-1 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2,3,4a,5,6,7,8,8a-octahydrochromen-4-one |

InChI |

InChI=1S/C9H14O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h7,9H,1-6H2 |

InChI Key |

OEUIHCUJHMNEON-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(=O)CCO2 |

Origin of Product |

United States |

Contextualization Within Saturated Benzopyranone Structural Classes

Octahydro-4H-1-benzopyran-4-one belongs to the broad class of compounds known as benzopyrans, which feature a benzene (B151609) ring fused to a pyran ring. More specifically, it is a member of the saturated benzopyranone family, characterized by the complete hydrogenation of the benzene ring, resulting in a cyclohexane (B81311) ring, and the presence of a ketone group on the pyran ring. nist.gov This saturation imparts a three-dimensional complexity to the molecule, leading to various stereoisomers and conformational possibilities that are of great interest in stereoselective synthesis and medicinal chemistry. rsc.org

The core structure is a bicyclic lactone, a class of compounds that has received considerable attention from organic chemists due to their prevalence in numerous natural products and bioactive compounds. youtube.com The fusion of the carbocyclic and heterocyclic rings can be either cis or trans, leading to distinct geometric isomers with different chemical and physical properties.

Historical Perspective on Saturated Benzopyranone Research

The study of benzopyran derivatives, more commonly known as chromones and flavonoids when unsaturated, has a long history due to their widespread occurrence in plants and their diverse biological activities. rroij.com Research into their saturated counterparts, while not as extensive, has been driven by the need to access novel chemical space and to synthesize analogs of natural products.

Early research often focused on the synthesis and stereochemical analysis of these bicyclic systems. For instance, methods for synthesizing a variety of bicyclic gamma- and delta-lactones were described as early as 1959. google.com The development of new synthetic methodologies, such as tungsten-mediated intramolecular cycloalkenation and palladium-catalyzed C-H activation, has significantly advanced the ability to construct these fused ring systems with high efficiency and selectivity. youtube.comnih.gov These advancements have paved the way for more in-depth investigations into the reactivity and potential applications of specific saturated benzopyranones like Octahydro-4H-1-benzopyran-4-one.

Significance and Research Trajectory of Octahydro 4h 1 Benzopyran 4 One

Classical Synthetic Approaches for Saturated Benzopyranone Ring Construction

Classical methods for the formation of the this compound scaffold have traditionally relied on well-established cyclization and ring-closing reactions.

Cyclization Reactions for this compound Scaffold Formation

The construction of the benzopyranone skeleton often involves the cyclization of suitably functionalized precursors. One common strategy is the Pechmann reaction, which can be adapted for the synthesis of saturated systems. For instance, the reaction of a resorcinol (B1680541) derivative with a β-ketoester can initiate the formation of a coumarin, which can subsequently be hydrogenated to the corresponding saturated benzopyranone. The Vilsmeier-Haack reaction has also been employed to synthesize 3-formylchromones from ortho-hydroxy acetophenones, which can then be further elaborated and reduced to the desired saturated ketone. chapman.edumdpi.com

Another classical approach involves the intramolecular cyclization of phenolic compounds bearing an appropriate side chain. For example, the acid-catalyzed cyclization of a γ-(2-hydroxyphenyl)butyric acid derivative can lead to the formation of the six-membered heterocyclic ring, yielding the this compound core.

Ring-Closing Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including those containing the benzopyranone framework. organic-chemistry.orgwikipedia.org This strategy typically involves the use of a ruthenium-based catalyst, such as a Grubbs' catalyst, to facilitate the intramolecular cyclization of a diene precursor. organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions can influence the efficiency and stereochemical outcome of the cyclization. wikipedia.org For example, the use of second-generation Grubbs' catalysts often allows for a broader substrate scope and improved functional group tolerance. organic-chemistry.org

Relay ring-closing metathesis (RRCM) represents a refinement of the RCM strategy, enabling the synthesis of complex cyclic systems that might be difficult to access through conventional RCM. nih.govrsc.org

Modern and Advanced Synthetic Strategies

More recent synthetic efforts have focused on the development of highly selective and efficient methods, particularly for the synthesis of enantiomerically pure this compound derivatives.

Asymmetric Synthesis for Stereoselective this compound Derivatives

The demand for enantiopure pharmaceuticals and biologically active compounds has driven the development of asymmetric synthetic routes to this compound analogs. These methods aim to control the stereochemistry at the newly formed chiral centers.

Chiral catalysts play a pivotal role in asymmetric synthesis. Organocatalysis has been successfully applied to the cyclization of 1,3-diketones to afford aromatic substituted 4H-chromen-4-ones under mild conditions using N-triflyl phosphoramide (B1221513) as the catalyst. researchgate.net This approach has been utilized in the formal synthesis of (S)-flavanone.

Chemoenzymatic strategies have also proven effective. For instance, the asymmetric synthesis of 3-methyl-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine derivatives, structurally related to the benzopyranone core, has been achieved using alcohol dehydrogenases (ADHs). nih.gov The bioreduction of 1-(2-nitrophenoxy)propan-2-ones using ADH from Rhodococcus ruber (ADH-A) can yield enantiopure (S)-alcohols, while other ADHs can produce the corresponding (R)-enantiomers with high selectivity. nih.gov

Achieving precise stereochemical control during the formation of the this compound ring system is a key challenge. The strategic placement of chiral auxiliaries on the starting material can direct the stereochemical outcome of the cyclization reaction. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product.

Furthermore, the choice of reagents and reaction conditions can significantly influence the stereoselectivity. For example, in ring-closing metathesis, the geometry of the resulting double bond (E/Z selectivity) can be influenced by the ring strain of the product. organic-chemistry.org In asymmetric catalytic reactions, the structure of the chiral ligand coordinated to the metal center is crucial in determining the facial selectivity of the reaction.

Cascade and Multicomponent Reactions in this compound Synthesis

The synthesis of complex cyclic structures such as this compound and its analogs is increasingly benefiting from the efficiency and elegance of cascade and multicomponent reactions (MCRs). These reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, offer significant advantages in terms of atom economy, reduced waste, and shortened reaction times. nih.govresearchgate.net

Multicomponent reactions are particularly powerful for creating molecular diversity. For instance, the Prins-type cyclization, a well-established method for forming tetrahydropyran (B127337) rings, can be employed in a multicomponent fashion. The reaction of cyclic ketones with a homoallylic alcohol and a sulfonic acid under non-aqueous conditions can yield substituted spirocyclic tetrahydropyrans, which are structurally related to the octahydro-1-benzopyran-4-one core. nih.gov Similarly, a three-component cascade coupling mediated by a Pd(0)/SnX₂ system can generate highly substituted tetrahydropyrans from allyl halides, aldehydes, and either another aldehyde or an epoxide, proceeding through a presumed Prins-like mechanism. thieme-connect.com

The Ramachary-Bressy-Wang cycloaddition, an organocatalytic multicomponent reaction, provides a metal-free route to construct functionalized tetrahydropyrans. wordpress.com This domino sequence, often catalyzed by proline, involves the Michael addition of an in situ formed enamine to an unsaturated system, followed by an intramolecular aldol-type cyclization. wordpress.com While these examples showcase the synthesis of tetrahydropyrans, the principles can be adapted for the construction of the fused ring system of this compound by utilizing appropriate starting materials.

A one-pot, three-component synthesis of polyfunctionalized 4H-benzo[b]pyran derivatives has been achieved through the condensation of aromatic aldehydes, malononitrile, and a dicarbonyl compound in the presence of a heterogeneous catalyst. scispace.com Subsequent hydrogenation of the resulting unsaturated benzopyranone could provide a viable route to the octahydro-scaffold.

| Reaction Type | Key Reagents | Catalyst | Product Type | Reference(s) |

| Prins-type Cyclization | Cyclic ketone, homoallylic alcohol, sulfonic acid | None | Spirocyclic tetrahydropyrans | nih.gov |

| Pd/Sn Mediated Cascade | Allyl halide, aldehyde, aldehyde/epoxide | Pd(0)/SnX₂ | Diaryl-substituted tetrahydropyrans | thieme-connect.com |

| Ramachary-Bressy-Wang | Aldehyde, nitroalkene, β-ketoester | Proline | Functionalized tetrahydropyrans | wordpress.com |

| One-pot Condensation | Aromatic aldehyde, malononitrile, dicarbonyl | Heterogeneous (e.g., Zn²⁺/4A) | Polyfunctionalized 4H-benzo[b]pyrans | scispace.com |

Green Chemistry Approaches and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including scaffolds related to this compound. researchgate.netresearchgate.net These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. chemijournal.comnih.gov

One notable green approach involves the use of natural acids and solvents. For example, the Pechmann reaction, a classic method for synthesizing coumarins (benzopyran-2-ones), has been successfully carried out using grindstone techniques with 3-hydroxy-4-methoxyphenol and a β-ketoester, representing an energy-efficient and solvent-minimal approach. chemijournal.com The synthesis of chalcones, precursors to flavonoids and related benzopyranones, has been achieved through a solvent-free grinding method using anhydrous barium hydroxide (B78521). chemijournal.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.gov The synthesis of various heterocyclic rings, including those that could serve as precursors to the octahydro-1-benzopyran-4-one system, has been successfully demonstrated using microwave irradiation. nih.gov For instance, the synthesis of indole (B1671886) derivatives from anilines and dicarbonyl compounds can be efficiently catalyzed by K-10 montmorillonite (B579905) under microwave irradiation in a solvent-free setting. nih.gov

The use of water as a solvent is a cornerstone of green chemistry. Multicomponent reactions for the synthesis of pyran and benzopyran derivatives have been developed using ammonium (B1175870) acetate (B1210297) as a catalyst in water, offering a simple and efficient method. nih.gov Furthermore, SO₃H-functionalized alkyl-imidazoles have been employed as reusable, water-tolerant acid catalysts for the cyclization of 2-aminoaryl ketones and β-ketoesters in aqueous media to produce quinolones, showcasing the potential for developing similar aqueous-based syntheses for benzopyranone systems. nih.gov

| Green Approach | Methodology | Key Features | Example Application | Reference(s) |

| Solvent-Free Synthesis | Grinding Technique | Energy-efficient, reduced solvent waste | Synthesis of coumarins and chalcones | chemijournal.com |

| Microwave-Assisted Synthesis | MAOS with solid catalysts | Rapid, high yields, solvent-free | Synthesis of indole derivatives | nih.gov |

| Aqueous Media | Water as solvent | Environmentally benign, simple workup | Multicomponent synthesis of pyrans | nih.gov |

| Reusable Catalysts | Solid acids (e.g., K-10), functionalized ionic liquids | Catalyst can be recovered and reused | Synthesis of quinolones | nih.gov |

Functionalization and Derivatization of the this compound Core

The functionalization of the this compound scaffold is crucial for exploring its chemical space and developing derivatives with specific properties. Key reaction sites include the carbonyl group, the carbon backbone (side chains), and the heterocyclic and carbocyclic rings.

Carbonyl Group Transformations in this compound

The carbonyl group at the C-4 position is a versatile handle for a variety of chemical transformations. Standard reactions for ketones are generally applicable to the this compound core.

Reduction: The complete reduction of the carbonyl group to a methylene (B1212753) group can be achieved through methods like the Wolff-Kishner reduction. wikipedia.orgthermofisher.com This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. youtube.combeilstein-journals.org The Huang-Minlon modification, which involves refluxing the carbonyl compound with hydrazine (B178648) hydrate (B1144303) and a base like sodium hydroxide in a high-boiling solvent such as diethylene glycol, offers improved yields and shorter reaction times. wikipedia.orgthermofisher.com

Addition of Nucleophiles: Grignard reagents readily add to the carbonyl group of ketones to form tertiary alcohols upon acidic workup. masterorganicchemistry.comleah4sci.commasterorganicchemistry.com This reaction allows for the introduction of a wide range of alkyl, aryl, and vinyl groups at the C-4 position, providing a straightforward method for elaborating the core structure.

Side Chain Modifications and Coupling Reactions

The introduction and modification of side chains on the this compound skeleton can be achieved through various coupling reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming new carbon-carbon bonds. libretexts.orgyoutube.comyoutube.comyoutube.com

Reactions such as the Suzuki-Miyaura coupling (using organoboranes), Stille coupling (using organostannanes), Negishi coupling (using organozinc compounds), and Kumada coupling (using Grignard reagents) can be employed to attach aryl, vinyl, or alkyl groups to the benzopyranone core, provided a suitable halide or triflate is present on the ring system. libretexts.orgyoutube.com While these reactions are well-established for aromatic and vinylic systems, their application to saturated heterocyclic systems is also an active area of research. nih.gov For instance, palladium-catalyzed coupling of halogenated chromones with alkenes has been demonstrated, suggesting that similar strategies could be applied to the halogenated derivatives of the octahydro system. rsc.orgox.ac.uk

Halogenation and Other Electrophilic Substitutions on this compound

The introduction of halogen atoms onto the this compound framework can provide valuable intermediates for further functionalization, such as cross-coupling reactions. The most common site for halogenation on a ketone is the α-position to the carbonyl group.

α-Halogenation: The α-hydrogens of ketones can be replaced with halogens (chlorine, bromine, or iodine) under either acidic or basic conditions. youtube.com Base-promoted α-halogenation is often rapid, and in the case of methyl ketones, can lead to the haloform reaction if excess halogen and base are used. youtube.com For unsymmetrical ketones, the regioselectivity of halogenation can be controlled by the reaction conditions. The halogenated products are themselves versatile synthetic intermediates.

Reaction Pathway Elucidation in this compound Formation

The formation of the this compound ring system can be achieved through various synthetic strategies, with domino reactions being particularly efficient. These sequences often involve an initial intermolecular reaction followed by an intramolecular cyclization.

A prominent pathway involves a domino oxa-Michael/Aldol (B89426) condensation. This reaction typically starts with the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound (oxa-Michael addition) to form an enolate intermediate. This is followed by an intramolecular aldol reaction, where the enolate attacks a tethered aldehyde or ketone, leading to the formation of the six-membered heterocyclic ring and a new stereocenter. The diastereoselectivity of this process is often controlled by the substrate and reaction conditions.

Another significant pathway is the intramolecular oxa-Michael (IOM) reaction. In this approach, a substrate containing both a hydroxyl group and an α,β-unsaturated ketone or ester is subjected to conditions that promote cyclization. The reaction proceeds via a 6-endo-trig cyclization, which can be catalyzed by either acids or bases. Brønsted acids and Lewis acids are commonly employed to activate the enone system, facilitating the nucleophilic attack of the hydroxyl group. researchgate.net The resulting tetrahydropyran-4-one can then be further elaborated. A flexible synthetic strategy for substituted tetrahydropyran-4-ones has been developed featuring a [3+2]-cycloaddition of α,β-unsaturated nitrile oxides and alkenes, followed by an oxa-Michael cyclization in a 6-endo-trig fashion. nih.gov

The Vilsmeier-Haack reaction offers a pathway to functionalized chromones, which are precursors to the saturated benzopyranone system. mdpi.com This reaction involves the formylation of an active methylene group adjacent to a carbonyl, followed by cyclization. mdpi.com While this method directly yields the unsaturated analog, subsequent reduction steps can provide access to the this compound core.

| Reaction Pathway | Key Steps | Typical Reagents/Conditions | Intermediate(s) |

| Domino Oxa-Michael/Aldol | Intermolecular oxa-Michael addition, Intramolecular Aldol condensation | Base or acid catalysis | Enolate |

| Intramolecular Oxa-Michael (IOM) | 6-endo-trig cyclization | Brønsted or Lewis acids | Oxonium ion or equivalent |

| Vilsmeier-Haack Reaction | Double formylation, Cyclization | POCl₃, DMF | Iminium salt |

Transition State Analysis in Stereoselective this compound Reactions

The stereochemical outcome of reactions leading to octahydro-4H-1-benzopyran-4-ones is determined by the energies of the competing transition states. In stereoselective syntheses, particularly those involving domino or cascade reactions, understanding the geometry of these transition states is paramount for predicting and controlling the formation of specific stereoisomers.

For the oxa-Michael/Aldol cascade, the diastereoselectivity is often rationalized by considering chair-like transition state models for the intramolecular aldol cyclization step. The substituents on the forming ring will preferentially adopt equatorial positions to minimize steric interactions, leading to the thermodynamically more stable product. The relative stereochemistry of the newly formed stereocenters is thus a direct consequence of the lowest energy transition state assembly.

In enantioselective syntheses, chiral catalysts or auxiliaries are employed to create a chiral environment around the reacting species. This forces the reaction to proceed through a specific, lower-energy transition state, leading to an excess of one enantiomer. For instance, in organocatalyzed intramolecular oxa-Michael reactions, primary-secondary diamines have been used to achieve high enantioselectivities. researchgate.net The catalyst forms a transient chiral intermediate with the substrate, and the steric and electronic properties of the catalyst direct the cyclization to occur from one specific face.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for modeling these transition states. By calculating the energies of various possible transition state structures, researchers can predict the major diastereomer or enantiomer that will be formed under a given set of conditions. These theoretical models provide valuable insights into the non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the stereochemical course of the reaction.

Catalytic Mechanisms in this compound Syntheses

A variety of catalytic systems have been developed for the synthesis of this compound and its precursors, each operating through distinct mechanisms.

Organocatalysis: Chiral amines and their derivatives are frequently used to catalyze the asymmetric synthesis of tetrahydropyran-4-ones via intramolecular oxa-Michael additions. researchgate.net For example, primary-secondary diamines can activate α,β-unsaturated ketones by forming a chiral enamine or iminium ion intermediate. This activation lowers the LUMO of the Michael acceptor, facilitating the intramolecular attack of the hydroxyl group. The stereoselectivity is induced by the chiral scaffold of the catalyst, which effectively shields one face of the reactive intermediate.

Metal Catalysis: Transition metals, such as palladium and gold, have been employed in the synthesis of chromone (B188151) precursors. researchgate.netnih.gov Palladium-catalyzed intramolecular acylation of alkenyl bromides and aldehydes provides an efficient route to 4H-chromen-4-ones. researchgate.net Gold catalysts, particularly those with chiral ligands, can be used for enantioselective intramolecular alkyne hydroarylation to construct helicene structures, which can be considered complex benzopyran derivatives. nih.gov The mechanism of these reactions often involves oxidative addition, migratory insertion, and reductive elimination steps.

Brønsted and Lewis Acid Catalysis: Both Brønsted and Lewis acids are effective catalysts for intramolecular oxa-Michael reactions. researchgate.net Brønsted acids protonate the carbonyl group of the enone, increasing its electrophilicity and promoting the cyclization. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), coordinate to the carbonyl oxygen, achieving a similar activation. researchgate.net These catalysts are typically achiral and are used to promote the reaction rate rather than to induce stereoselectivity, although diastereoselectivity can be high depending on the substrate.

| Catalyst Type | Example Catalyst | Activation Mode | Key Intermediates |

| Organocatalyst | Primary-secondary diamines | Enamine/Iminium ion formation | Chiral enamine/iminium ion |

| Metal Catalyst | Palladium complexes, Gold complexes | Oxidative addition/Reductive elimination | Metal-bound intermediates |

| Acid Catalyst | BF₃·OEt₂, p-Toluenesulfonic acid | Carbonyl activation | Protonated or Lewis acid-coordinated enone |

Radical and Ionic Mechanisms in this compound Chemistry

While many syntheses of the this compound core proceed through ionic intermediates, radical pathways can also be involved in certain transformations.

Ionic Mechanisms: The majority of the synthetic routes discussed, such as the oxa-Michael and aldol reactions, are governed by ionic mechanisms. These reactions involve the formation and reaction of charged intermediates like enolates, oxonium ions, and iminium ions. The movement of electron pairs is central to these transformations, and the reaction pathways are often predictable based on the principles of electrophilicity and nucleophilicity. The formation of 4ʹ-Hydroxy-2ʹ,3-diaryl-3,4,4ʹ,5ʹ-tetrahydro-2H,2ʹH,6H-spiro[thiazolo[3,2-a] nih.govresearchgate.netresearchgate.nettriazine-7,3ʹ-thiophen]-6-one derivatives proceeds via a sulfa-Michael/aldol cascade, highlighting a cascade process involving nucleophilic substitution and Michael addition. researchgate.net

Radical Mechanisms: Although less common for the direct construction of the this compound ring, radical reactions can be employed for the functionalization of this scaffold or its precursors. For example, radical-mediated cyclizations or additions can be used to introduce substituents or form additional rings. The generation of radical species can be initiated by light, radical initiators (like AIBN), or through single-electron transfer (SET) processes. These reactions proceed through neutral radical intermediates and can offer complementary reactivity to ionic pathways.

The choice between an ionic and a radical pathway is dictated by the reagents and reaction conditions. For instance, the presence of a strong acid or base will favor an ionic mechanism, while the use of a radical initiator in the presence of a suitable precursor will promote a radical reaction. Understanding the interplay between these mechanistic manifolds is essential for designing novel and efficient synthetic routes to complex molecules containing the this compound motif.

Stereochemistry and Conformational Analysis of Octahydro 4h 1 Benzopyran 4 One

Elucidation of Absolute and Relative Stereochemistry

The synthesis and stereochemical investigation of the octahydro-1-benzopyran system have led to the characterization of its cis and trans isomers. The relative stereochemistry of these isomers is defined by the spatial relationship of the hydrogen atoms at the bridgehead carbons (C-4a and C-8a). In the cis-isomer, these hydrogens are on the same face of the molecule, while in the trans-isomer, they are on opposite faces.

Conformational Preferences and Dynamics of the Octahydro-4H-1-benzopyran-4-one Ring System

Low-temperature ¹³C and high-field ¹H NMR spectroscopy have been instrumental in studying the conformational dynamics of this system. royalholloway.ac.uk For the cis-isomer, a significant conformational equilibrium has been identified. At -70 °C in a solution of deuterated chloroform (B151607) and trichlorofluoromethane, the equilibrium lies overwhelmingly in favor of one conformation over the other. royalholloway.ac.uk

This dominant conformation is the one where the oxygen atom of the tetrahydropyranone ring is disposed axially with respect to the cyclohexane (B81311) ring. royalholloway.ac.uk The equilibrium has been determined to be approximately 99.5:0.5, which corresponds to a Gibbs free energy difference (ΔG°) of -8.9 kJ mol⁻¹. royalholloway.ac.uk This strong preference indicates a significant energetic penalty for the alternative conformation.

Table 1: Conformational Equilibrium Data for cis-Octahydro-4H-1-benzopyran-4-one at -70 °C royalholloway.ac.uk

| Conformer | Population (%) |

|---|---|

| Oxygen atom axially disposed to cyclohexane ring | ~99.5 |

This pronounced conformational preference in the cis-isomer highlights the subtle interplay of steric and electronic effects within the fused ring system. The axial orientation of the oxygen atom is likely favored to minimize unfavorable steric interactions that would arise in the equatorial conformation.

Chiroptical Properties and Stereochemical Characterization

The chiroptical properties of a molecule, such as its optical rotation and circular dichroism (CD), are exquisitely sensitive to its three-dimensional structure, including its absolute configuration and conformational preferences. For a chiral molecule like this compound, which possesses stereogenic centers, chiroptical methods are invaluable for its stereochemical characterization.

The carbonyl group within the tetrahydropyranone ring acts as a chromophore. When this chromophore is in a chiral environment, it gives rise to distinct signals in circular dichroism spectroscopy. The sign and magnitude of the Cotton effect in the CD spectrum can often be correlated with the absolute stereochemistry of the molecule, guided by empirical rules such as the Octant Rule for ketones.

While detailed chiroptical data for this compound is not extensively reported in readily available literature, studies on related bicyclic ketones provide a framework for how such data would be interpreted. The observed chiroptical properties would be a direct consequence of the dominant conformation of the specific stereoisomer being analyzed.

Influence of Substituents on this compound Stereochemistry

The introduction of substituents onto the this compound scaffold can profoundly influence its stereochemistry and conformational equilibrium. The position, size, and electronic nature of a substituent can alter the relative energies of different stereoisomers and shift the conformational balance.

For instance, a bulky substituent would likely favor an equatorial position on either the cyclohexane or tetrahydropyranone ring to minimize steric strain, a principle well-established in the conformational analysis of substituted cyclohexanes. This preference can, in turn, influence the preferred conformation of the entire fused ring system.

Furthermore, substituents can direct the stereochemical outcome of reactions used to synthesize these molecules. The stereoselectivity of such reactions is often governed by the steric hindrance and electronic effects exerted by existing substituents on the reacting center. While specific studies on substituted octahydro-4H-1-benzopyran-4-ones are not widespread, the principles derived from studies on other substituted bicyclic systems would be applicable in predicting the stereochemical and conformational consequences of substitution.

Advanced Spectroscopic and Analytical Characterization of Octahydro 4h 1 Benzopyran 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of Octahydro-4H-1-benzopyran-4-one in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular framework can be assembled.

¹H and ¹³C NMR Spectral Interpretation

¹H NMR: The proton NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each proton. Protons adjacent to the electron-withdrawing carbonyl group (C=O) and the oxygen atom of the pyran ring are shifted downfield (to a higher ppm value). The coupling constants (J), which describe the interaction between neighboring protons, are crucial for determining the relative stereochemistry of the molecule, particularly at the ring junction.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Similar to ¹H NMR, the chemical shifts are influenced by the local electronic structure. The carbonyl carbon (C4) is highly deshielded and appears at a characteristic downfield shift, typically in the range of 200-210 ppm. The carbons bonded to the oxygen atom (C5a and C8a) also show significant downfield shifts. The specific chemical shifts of the aliphatic carbons can help differentiate between the cis and trans isomers.

Interactive Data Table: Typical NMR Data for this compound (Note: Exact values can vary based on solvent, concentration, and specific isomer.)

| Atom Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| C2-H | 1.5 - 2.0 | ~30-40 |

| C3-H | 2.2 - 2.6 | ~40-50 |

| C4 | - | ~205-210 |

| C4a-H | 2.0 - 2.8 | ~45-55 |

| C5-H | 3.5 - 4.0 | ~65-75 |

| C6-H | 1.2 - 1.8 | ~20-30 |

| C7-H | 1.2 - 1.8 | ~20-30 |

| C8-H | 1.2 - 1.8 | ~25-35 |

| C8a-H | 3.8 - 4.2 | ~70-80 |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) in this compound Analysis

Two-dimensional (2D) NMR experiments provide correlational data that is indispensable for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete stereostructure. princeton.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com Cross-peaks in the COSY spectrum connect the signals of adjacent protons, allowing for the tracing of the proton-proton connectivity throughout the entire carbon skeleton of the molecule. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a direct C-H assignment. princeton.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular fragments. It reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly useful for identifying the connectivity around quaternary carbons (like the carbonyl carbon, C4) and across the heteroatom (oxygen), linking the two rings together.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the stereochemistry of the molecule. harvard.edu NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.netharvard.edu For this compound, NOESY can definitively establish the cis or trans fusion of the rings by observing the spatial proximities between protons across the ring junction.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. slideshare.netresearchgate.net The molecule has a molecular formula of C₉H₁₄O₂ and a molecular weight of approximately 154.21 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule will generate a molecular ion peak (M⁺) corresponding to its molecular weight. The molecule then undergoes characteristic fragmentation, breaking into smaller, charged pieces. The pattern of these fragments serves as a molecular fingerprint. researchgate.netresearchgate.net Common fragmentation pathways for cyclic ketones and ethers include:

Alpha-Cleavage: The bond adjacent to the carbonyl group can break, leading to the loss of an alkyl radical.

McLafferty Rearrangement: This rearrangement can occur if there is a hydrogen atom on a gamma-carbon relative to the carbonyl group.

Cleavage of the Ether Linkage: The C-O bonds within the pyran ring can break, leading to characteristic fragment ions.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 154 | [C₉H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 125 | [M - C₂H₅]⁺ | Loss of an ethyl group after ring opening |

| 98 | [C₆H₁₀O]⁺ | Retro-Diels-Alder type fragmentation |

| 84 | [C₅H₈O]⁺ | Cleavage of the cyclohexane (B81311) ring |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further fragmentation of larger ions |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. slideshare.netscispace.com The IR spectrum of this compound is dominated by absorptions corresponding to its ketone and ether functionalities. nih.govmasterorganicchemistry.com

The most prominent and diagnostic peak is the strong, sharp absorption from the carbonyl (C=O) group stretch, which appears in a characteristic region. masterorganicchemistry.comlibretexts.org The C-O-C stretch of the ether in the pyran ring also gives a strong, characteristic signal. libretexts.org The spectrum will also feature C-H stretching and bending vibrations from the saturated aliphatic portions of the molecule. libretexts.org

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| ~2850-2960 | C-H Stretch | Alkane (CH₂) | Strong |

| ~1715 | C=O Stretch | Ketone | Strong, Sharp |

| ~1450 | C-H Bend | Alkane (CH₂) | Variable |

| ~1100-1250 | C-O-C Stretch | Ether | Strong |

X-ray Crystallography for Solid-State Structure Determination

For a definitive and highly precise determination of the three-dimensional structure, including absolute stereochemistry, X-ray crystallography is the gold standard. researchgate.net This technique is applicable if the compound can be grown into a suitable single crystal.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the precise positions of each atom in the crystal lattice. X-ray crystallography provides unambiguous information on:

Bond lengths and angles.

The conformation of the bicyclic ring system.

The cis or trans stereochemistry of the ring fusion.

Intermolecular interactions in the solid state.

While NMR provides the structure in solution, X-ray crystallography reveals the exact conformation and packing of the molecule in the solid phase.

Chromatographic Techniques for Purity and Separation of this compound Isomers

Chromatographic methods are essential for assessing the purity of this compound and for separating its potential stereoisomers.

Gas Chromatography (GC): Due to its volatility, GC is an excellent technique for analyzing the purity of this compound. When coupled with a mass spectrometer (GC-MS), it can simultaneously separate the components of a mixture and provide their mass spectra for identification. Using a chiral stationary phase can also enable the separation of enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment and separation. Different isomers, such as the cis and trans diastereomers, often have slightly different polarities and will exhibit different retention times on a normal-phase or reverse-phase column. Preparative HPLC can be used to isolate pure isomers for further spectroscopic characterization.

Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method used to monitor the progress of reactions that synthesize the compound and to get a preliminary assessment of its purity. The retention factor (Rf) value can give an indication of the compound's polarity.

Reactivity and Transformation Pathways of Octahydro 4h 1 Benzopyran 4 One

Reactions Involving the Carbonyl Group

The carbonyl group is the most reactive site in the Octahydro-4H-1-benzopyran-4-one molecule. As a typical ketone, it undergoes a variety of nucleophilic addition reactions. The stereochemical course of these additions is dictated by the steric hindrance imposed by the fused ring system, leading to preferential attack from the less hindered face of the molecule.

Common reactions involving the carbonyl group include:

Reduction to Alcohols: The carbonyl group can be readily reduced to a secondary alcohol, yielding octahydro-4H-1-benzopyran-4-ol. This transformation can be achieved using a variety of reducing agents. The choice of reagent can influence the stereoselectivity of the reaction, affording either the axial or equatorial alcohol as the major product.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the carbonyl carbon results in the formation of tertiary alcohols. The stereochemistry of the product is dependent on the approach of the nucleophilic alkyl or aryl group.

Wittig Reaction: The carbonyl group can be converted to an alkene through the Wittig reaction, using a phosphorus ylide. This reaction is a key method for the formation of a carbon-carbon double bond at the C-4 position.

Acetal and Ketal Formation: In the presence of an alcohol and an acid catalyst, this compound can be converted into the corresponding acetal or ketal. This reaction is often employed as a protecting group strategy for the carbonyl functionality during multi-step syntheses.

Ring Opening and Rearrangement Reactions

The saturated bicyclic framework of this compound is generally stable under neutral and basic conditions. The ether linkage within the tetrahydropyran (B127337) ring and the carbon-carbon bonds of the carbocyclic ring are not readily cleaved.

However, under acidic conditions, particularly following the conversion of the ketone to an alcohol, rearrangement reactions can be initiated. Protonation of the hydroxyl group in octahydro-4H-1-benzopyran-4-ol can lead to the formation of a carbocation intermediate. This intermediate may then undergo skeletal rearrangements, such as Wagner-Meerwein shifts, to yield thermodynamically more stable carbocationic species, which can then be trapped by a nucleophile or undergo elimination to form an alkene. The specific outcome of such rearrangements is highly dependent on the reaction conditions and the stereochemistry of the starting alcohol.

Ring opening of the tetrahydropyran ring is a less common process and would require harsh reaction conditions, such as treatment with strong Lewis acids or hydroiodic acid.

Oxidation and Reduction Chemistry of the this compound Scaffold

The oxidation and reduction chemistry of the this compound scaffold primarily revolves around the carbonyl functionality.

Reduction:

As mentioned previously, the most common reduction reaction is the conversion of the ketone to a secondary alcohol. The stereochemical outcome of this reduction is of significant interest.

| Reducing Agent | Typical Product(s) | Stereoselectivity |

| Sodium borohydride (NaBH4) | Axial and equatorial octahydro-4H-1-benzopyran-4-ol | Generally favors the formation of the thermodynamically more stable equatorial alcohol. |

| Lithium aluminum hydride (LiAlH4) | Axial and equatorial octahydro-4H-1-benzopyran-4-ol | A less selective but more powerful reducing agent; the product ratio is influenced by steric factors. |

| L-Selectride® | Axial octahydro-4H-1-benzopyran-4-ol | A sterically hindered reducing agent that preferentially attacks from the less hindered equatorial face, leading to the axial alcohol. |

Oxidation:

The saturated carbocyclic and tetrahydropyran rings are generally resistant to oxidation under mild conditions. The most significant oxidation reaction involving the this compound scaffold is the Baeyer-Villiger oxidation. In this reaction, a peroxy acid is used to convert the cyclic ketone into a lactone (a cyclic ester). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, there are two possible lactone products resulting from the insertion of an oxygen atom between the carbonyl carbon and either of the adjacent α-carbons. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl.

Reactions of the Saturated Carbocyclic Ring

The saturated carbocyclic ring of this compound is chemically inert, much like cyclohexane (B81311). The carbon-hydrogen bonds are strong and unreactive towards most chemical reagents under standard laboratory conditions. Functionalization of the carbocyclic ring typically requires harsh reaction conditions that are often not compatible with the other functional groups present in the molecule.

Potential, albeit challenging, transformations of the carbocyclic ring include:

Free-Radical Halogenation: Under UV light, it is theoretically possible to halogenate the carbocyclic ring via a free-radical mechanism. However, this reaction would likely be unselective, leading to a mixture of mono- and poly-halogenated products at various positions.

Microbial or Enzymatic Hydroxylation: Biocatalytic methods could potentially be employed to introduce hydroxyl groups at specific and stereoselective positions on the carbocyclic ring. This approach offers a milder alternative to traditional chemical methods for the functionalization of unactivated C-H bonds.

It is important to note that the reactivity of the α-protons adjacent to the carbonyl group is a key aspect of ketone chemistry. These protons are acidic and can be removed by a base to form an enolate. The resulting enolate can then react with various electrophiles, allowing for the introduction of functional groups at the α-position of the carbocyclic ring. This represents a primary strategy for the selective functionalization of the carbocyclic portion of the molecule.

Q & A

Q. What are the standard synthetic routes for Octahydro-4H-1-benzopyran-4-one, and what purification techniques are recommended?

Methodological Answer: Common synthetic routes include cyclization of substituted dihydroxybenzenes with ketones or aldehydes under acidic conditions. For example, condensation reactions of benzopyran precursors (e.g., 4-oxo-4H-1-benzopyran-3-carboxaldehyde) have been optimized using refluxing ethanol with catalytic sulfuric acid . Purification often involves fractional distillation under reduced pressure to isolate the target compound or column chromatography using silica gel with ethyl acetate/hexane gradients for derivatives . Recrystallization from ethanol or methanol is recommended for high-purity crystalline products.

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

- NMR Spectroscopy : H and C NMR are critical for confirming ring substitution patterns and stereochemistry. For example, coupling constants in H NMR can distinguish axial/equatorial conformers in tetrahydro derivatives .

- IR Spectroscopy : Key functional groups (e.g., carbonyl stretches near 1700 cm) validate the benzopyranone core .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns.

- Physical Properties : Cross-reference melting points, boiling points, and refractive indices with authoritative databases like the CRC Handbook .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer: Based on GHS classifications for analogous compounds:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if ventilation is insufficient .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or aerosols.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid generating dust .

- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What methodologies are effective for optimizing reaction conditions in the synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 fractional factorial with centered points) to screen variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) can identify optimal conditions for yield and selectivity .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate laws and rate-limiting steps.

- Scale-Up Considerations : Evaluate thermal stability using differential scanning calorimetry (DSC) to prevent exothermic decomposition during pilot-scale production .

Q. How can computational chemistry predict the reactivity or stability of this compound derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility or aggregation tendencies.

- Conformational Analysis : Compare computed H NMR chemical shifts with experimental data to validate preferred ring conformers .

Q. How should researchers address contradictions in reported physical properties or hazard data for this compound?

Methodological Answer:

- Data Triangulation : Cross-check melting points, boiling points, and spectral data across multiple authoritative sources (e.g., CRC Handbook , NIST Chemistry WebBook ).

- Hazard Reassessment : If SDS discrepancies exist (e.g., conflicting GHS classifications for analogs ), conduct in vitro toxicity assays (e.g., Ames test for mutagenicity) to verify risks.

- Statistical Analysis : Apply hypothesis testing to evaluate whether variations in reported reaction yields arise from methodological differences or experimental error .

Q. What strategies are recommended for analyzing the stereochemistry of substituted this compound derivatives?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.

- X-ray Crystallography : Determine absolute configuration via single-crystal analysis.

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.